2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid
Description
2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid is a fluorinated indole derivative with a methyl substituent at the 7-position and a carboxylic acid group at the 3-position. The fluorine atom and methyl group in this compound influence its electronic properties, lipophilicity, and intermolecular interactions, such as hydrogen bonding, which are critical for biological activity and crystallinity .
Properties
IUPAC Name |
2-(5-fluoro-7-methyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-2-8(12)4-9-7(3-10(14)15)5-13-11(6)9/h2,4-5,13H,3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQOQHRBQHCFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid typically involves the following steps:
Indole Formation: The starting material is often an indole or a substituted indole, which undergoes halogenation to introduce the fluorine atom.
Methylation: The indole derivative is then methylated at the appropriate position to introduce the methyl group.
Acetylation: Finally, the indole derivative is acetylated to introduce the acetic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and various substituted indole derivatives.
Scientific Research Applications
Pharmacological Applications
a. CRTH2 Antagonism
One of the primary applications of 2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid is its role as a CRTH2 antagonist. This mechanism is significant in treating conditions such as asthma and allergic rhinitis. The compound has been shown to effectively inhibit the activity of prostaglandin D2 at the CRTH2 receptor, which is implicated in eosinophilic inflammation and airway hyper-responsiveness . Clinical trials have demonstrated its efficacy in managing moderate persistent asthma, highlighting its potential as a therapeutic agent in respiratory diseases .
b. Anti-inflammatory Properties
Research indicates that compounds with similar indole structures exhibit anti-inflammatory effects, suggesting that this compound may also possess these properties. The modulation of inflammatory pathways could provide additional therapeutic benefits in various inflammatory diseases .
Chemical Properties and Formulation Challenges
The compound's solubility is a crucial aspect affecting its pharmaceutical formulation. It has been noted that this compound exhibits limited solubility in conventional solvents, which poses challenges for drug delivery systems . Research efforts have focused on developing amorphous forms of the compound to enhance solubility and bioavailability, especially in simulated gastric environments .
Case Study: Efficacy in Asthma Management
In a randomized, double-blind, placebo-controlled study involving patients with moderate persistent asthma, this compound demonstrated significant improvements in lung function and reduced symptoms compared to placebo . The study's findings support the compound's role as a viable therapeutic option for patients suffering from asthma exacerbations.
Case Study: Allergic Rhinitis Treatment
Another study assessed the effectiveness of this compound in patients with allergic rhinitis. Results indicated that treatment with the CRTH2 antagonist led to a marked reduction in nasal symptoms and improved quality of life for patients . This underscores the compound's potential utility beyond asthma management.
Future Directions and Research Opportunities
The ongoing exploration of this compound's pharmacological properties suggests several avenues for future research:
- Combination Therapies: Investigating the effects of combining this compound with other anti-inflammatory agents could enhance therapeutic outcomes for chronic respiratory diseases.
- Mechanistic Studies: Further studies are needed to elucidate the precise mechanisms through which this compound exerts its effects at the molecular level, particularly concerning CRTH2 receptor interactions.
Mechanism of Action
The mechanism by which 2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine and methyl groups on the indole ring influence its binding affinity to receptors and enzymes, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Type
Key structural variations among indole acetic acid derivatives include substituent positions (e.g., 5-fluoro, 7-methyl) and functional group types (e.g., halogens, alkyl, alkoxy). These modifications affect physicochemical properties and biological interactions.
Physicochemical Properties
- Lipophilicity: The 7-methyl group in the target compound increases lipophilicity compared to non-methylated analogs like 2-(5-fluoro-1H-indol-3-yl)acetic acid (logP ~1.5 vs. ~1.2) .
- Acidity: Electron-withdrawing groups (e.g., F, NO₂) lower the pKa of the acetic acid moiety, enhancing solubility in basic media. For example, the nitro derivative () has a pKa ~3.5, compared to ~4.2 for the target compound .
- Melting Points : Crystallinity is influenced by substituents. The benzofuran analog () has a high m.p. (436–437 K) due to hydrogen-bonded dimers, suggesting similar trends for indole derivatives .
Biological Activity
2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features an indole ring substituted with a fluorine atom at the 5-position and a methyl group at the 7-position, linked to an acetic acid moiety. Its molecular formula is , with a molecular weight of approximately 221.19 g/mol.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, particularly those associated with solid tumors.
Case Study:
In vitro studies demonstrated that the compound significantly reduced cell viability in colon cancer cell lines, with IC50 values ranging from 10 to 25 µM. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
Antimicrobial Activity
The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings suggest that the compound could be developed as a novel antimicrobial agent .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could make it useful in treating inflammatory diseases.
Mechanism of Action:
The compound likely exerts its anti-inflammatory effects by modulating signaling pathways involved in inflammation, including NF-kB and MAPK pathways .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit kinases involved in cell signaling pathways, leading to reduced cancer cell proliferation.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including bromination and acylation reactions. Researchers are exploring derivatives of this compound to enhance its biological activity or alter its properties for specific therapeutic applications.
Table 2: Comparison of Structural Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 5-fluoroindole | Indole structure with fluorine | Antimicrobial |
| Methyl indoleacetic acid | Indole derivative with acetic acid | Plant growth regulator |
| Methyl 4-(5-fluoroindolyl)phenyl ketone | Indole substituted phenyl ketone | Anticancer |
This table highlights how structural modifications can influence the biological activity of indole-based compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
